4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, a class of heterocyclic molecules characterized by fused pyrazole and pyrrolidine rings. The structure features:
- 3-(2-hydroxyphenyl): A hydroxyl-substituted phenyl ring at position 3, enhancing solubility in polar solvents.
- 5-[3-(propan-2-yloxy)propyl]: An ether-linked isopropoxypropyl chain at position 5, likely improving lipophilicity and membrane permeability compared to shorter alkyl or hydroxyalkyl substituents.
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O5/c1-14(2)32-12-6-11-27-23(15-9-10-18(29)19(13-15)31-3)20-21(25-26-22(20)24(27)30)16-7-4-5-8-17(16)28/h4-5,7-10,13-14,23,28-29H,6,11-12H2,1-3H3,(H,25,26) |
InChI Key |
OACIGTDLGCEVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles, which undergo a series of reactions such as alkylation, hydroxylation, and cyclization under controlled conditions. Common reagents used in these reactions include strong bases, acids, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions such as temperature, pressure, and pH would be carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and propyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features multiple functional groups, including hydroxy and methoxy groups, which enhance its biological activity. The presence of a pyrrolo[3,4-c]pyrazolone core is significant for its pharmacological properties.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The hydroxy and methoxy groups enhance electron donation capabilities, contributing to free radical scavenging activities. Studies have shown that derivatives of methoxyphenols can effectively reduce oxidative stress in cellular models.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Neuroprotective Potential
Emerging research points to the neuroprotective effects of this compound against neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells under oxidative stress conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolo[3,4-c]pyrazole Core: Cyclization reactions using appropriate precursors.
- Functional Group Introduction: Hydroxy and methoxy groups are introduced through substitution reactions.
- Final Assembly: The final compound is assembled through condensation reactions.
Industrial Production Methods
Industrial production may involve optimizing synthetic routes to maximize yield and purity. Techniques such as chromatography may be employed for purification.
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at varying concentrations, with detailed mechanistic insights into apoptosis pathways being explored.
Study 2: Antioxidant Efficacy Evaluation
Another research article focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a strong correlation between concentration and antioxidant activity, highlighting its potential as a natural antioxidant agent.
Study 3: Neuroprotective Effects Investigation
A recent study assessed the neuroprotective effects of the compound in an animal model of oxidative stress-induced neurotoxicity. The findings suggested that treatment with this compound significantly improved cognitive function and reduced markers of oxidative damage in brain tissues.
Mechanism of Action
The mechanism by which 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS 879960-83-5)
- Key Differences :
- Substituent at position 4 : 4-Methoxyphenyl (lacking the 3-hydroxy group) reduces hydrogen-bonding capacity compared to the target compound’s 4-hydroxy-3-methoxyphenyl.
- Substituent at position 5 : Propyl chain (vs. propan-2-yloxypropyl), resulting in lower steric bulk and reduced lipophilicity.
- Impact :
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS 880398-84-5)
- Key Differences :
- Substituent at position 4 : 3,4,5-Trimethoxyphenyl (highly lipophilic) vs. the target’s mixed hydroxy-methoxy group.
- Substituent at position 5 : 3-Hydroxypropyl (polar, alcohol-terminated) vs. ether-linked isopropoxypropyl.
- Hydroxypropyl may confer higher aqueous solubility but lower stability due to oxidative susceptibility .
Functional Group Modifications in Related Heterocycles
Pyranopyrazole Derivatives
- Example: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ().
- Comparison: Pyranopyrazole systems replace the pyrrolidine ring with a pyran moiety, altering ring strain and electron distribution. The target compound’s dihydropyrrolo[3,4-c]pyrazol-6-one core may offer greater conformational rigidity, influencing target binding specificity .
Pyrrol-2-one Derivatives
- Example : 3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 38, ).
- Comparison :
- Acylated benzoyl groups introduce strong electron-withdrawing effects, unlike the target compound’s hydroxylated aryl substituents.
- Lower synthetic yield (17% for Compound 38) highlights challenges in introducing complex alkyl-ether chains, as seen in the target compound’s propan-2-yloxypropyl group .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Biological Activity
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O5 |
| Molecular Weight | 413.49 g/mol |
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one |
| InChI Key | DVOJHKSYCJSMKF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrrolo[3,4-c]pyrazole Core : Cyclization reactions using appropriate precursors.
- Functional Group Introduction : Hydroxy and methoxy groups are introduced through substitution reactions.
- Final Assembly : Condensation reactions ensure the correct positioning of all functional groups.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.
- Receptor Modulation : The compound can bind to specific receptors, modulating signaling pathways that influence cellular responses.
- Nucleic Acid Interaction : It may intercalate or bind to DNA/RNA, impacting gene expression and cellular function.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antioxidant Activity : The presence of hydroxy groups contributes to its ability to scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
- Antidepressant Potential : Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant effects.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that derivatives of pyrrolo[3,4-c]pyrazoles exhibited significant antioxidant activity in vitro, suggesting potential applications in oxidative stress-related disorders .
- Anti-inflammatory Research : In a model of acute inflammation, compounds similar to this one showed reduced levels of inflammatory markers, indicating their potential utility in treating inflammatory conditions .
- Neuropharmacological Evaluation : Research has indicated that structural analogs can act on serotonin receptors, leading to antidepressant-like effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
